molecular formula C15H17NO2 B562240 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N CAS No. 1190017-22-1

2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N

Cat. No.: B562240
CAS No.: 1190017-22-1
M. Wt: 246.284
InChI Key: YZOUUVUNKGUDSK-BEOILPPGSA-N
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Description

2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is a labeled compound used primarily in proteomics research. It has a molecular formula of C13(13C)2H17(15N)O2 and a molecular weight of 246.28 . This compound is an intermediate in the preparation of labeled (+/-)-Synephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N typically involves the incorporation of isotopic labels into the parent compound, 2-Amino-1-(4’-benzyloxyphenyl)ethanol. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired isotopic enrichment and the scale of production .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. general principles of isotopic labeling and organic synthesis would apply, including the use of labeled precursors and controlled reaction environments to ensure the incorporation of 13C and 15N isotopes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield a primary amine .

Scientific Research Applications

2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N involves its incorporation into biological systems where it acts as a tracer. The isotopic labels (13C and 15N) allow researchers to track the compound’s distribution and interactions within the system. This helps in identifying molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N lies in its isotopic labeling, which provides enhanced capabilities for tracing and studying biochemical processes. This makes it particularly valuable in proteomics and metabolic research.

Properties

CAS No.

1190017-22-1

Molecular Formula

C15H17NO2

Molecular Weight

246.284

IUPAC Name

2-azanyl-1-(4-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/i10+1,15+1,16+1

InChI Key

YZOUUVUNKGUDSK-BEOILPPGSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O

Synonyms

1-[p-(Benzyloxy)phenyl]-2-aminoethanol-13C2,15N;  2-(4-Benzyloxyphenyl)-2-hydroxyethanamine-13C2,15N;  α-(Aminomethyl)-4-(phenylmethoxy)benzenemethanol-13C2,15N; 

Origin of Product

United States

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